6,7-Dimethoxycinnoline
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Overview
Description
6,7-Dimethoxycinnoline is an organic compound belonging to the cinnoline family It is characterized by the presence of two methoxy groups attached to the 6th and 7th positions of the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxycinnoline typically involves multiple steps. One common method starts with 3,4-dimethoxyacetophenone as the raw material. The process includes nitrification to obtain 2-nitro-4,5-dimethoxyacetophenone, followed by condensation with N,N-dimethylformamide dimethyl acetal to produce 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. This intermediate undergoes reduction cyclization to form 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to yield 4-chloro-6,7-dimethoxycinnoline .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxycinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogenation and other substitution reactions are common, leading to the formation of compounds like 4-chloro-6,7-dimethoxycinnoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation often uses reagents like chlorine or bromine under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.
Biology: It has been investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxycinnoline and its derivatives often involves inhibition of specific enzymes or receptors. For example, certain derivatives inhibit VEGFR-2 by binding to the receptor’s active site, preventing its activation and subsequent signaling pathways involved in angiogenesis .
Comparison with Similar Compounds
- 4-Chloro-6,7-dimethoxycinnoline
- 6,7-Dimethoxyquinoline
- 4-Hydroxy-6,7-dimethoxycinnoline
Comparison: 6,7-Dimethoxycinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6,7-dimethoxycinnoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-5-7-3-4-11-12-8(7)6-10(9)14-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIQXPUTYJSZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737140 |
Source
|
Record name | 6,7-Dimethoxycinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80737140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17356-77-3 |
Source
|
Record name | 6,7-Dimethoxycinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80737140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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